molecular formula C11H10N2O3S B1497364 ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate

ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate

Cat. No.: B1497364
M. Wt: 250.28 g/mol
InChI Key: GKRFSCJXGQWNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate typically involves the reaction of 4-hydroxy-2-(3-pyridinyl)thiazole with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyridine rings, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific active sites.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to ethyl 4-hydroxy-2-(pyridin-3-yl)thiazole-5-carboxylate include other thiazole and pyridine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Thiazole derivatives: Compounds such as sulfathiazole and ritonavir have antimicrobial and antiviral properties, respectively.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential vitamins with roles in metabolism and enzyme function.

The uniqueness of this compound lies in its combined thiazole and pyridine structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 4-hydroxy-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3S/c1-2-16-11(15)8-9(14)13-10(17-8)7-4-3-5-12-6-7/h3-6,14H,2H2,1H3

InChI Key

GKRFSCJXGQWNMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)O

Origin of Product

United States

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